

Spectroscopic Characterization of Olmesartan Medoxomil Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olmesartan medoxomil impurity C*

Cat. No.: *B565637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Olmesartan medoxomil impurity C**, a known process-related impurity in the synthesis of the antihypertensive drug Olmesartan medoxomil. This impurity is also referred to as Dehydro Olmesartan medoxomil or Olmesartan Medoxomil Olefinic Impurity. A comprehensive understanding and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document presents the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for **Olmesartan medoxomil impurity C**. Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings in a research or quality control setting.

Chemical Identity

- Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(prop-1-en-2-yl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate
- Synonyms: Dehydro Olmesartan medoxomil, Anhydro Olmesartan Medoxomil, Olmesartan Medoxomil Olefinic Impurity (USP), Olmesartan Medoxomil Methylvinyl Impurity
- CAS Number: 879562-26-2

- Molecular Formula: C₂₉H₂₈N₆O₅
- Molecular Weight: 540.57 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Olmesartan medoxomil impurity C**, based on available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **Olmesartan Medoxomil Impurity C**[1]

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J)	Number of Protons	Tentative Assignment
0.9	t, J = 7.6 Hz	3H	-CH ₂ -CH ₂ -CH ₃
1.4-1.6	m	2H	-CH ₂ -CH ₂ -CH ₃
2.2	s	3H	=C-CH ₃ or Dioxolane - CH ₃
2.5	s	3H	=C-CH ₃ or Dioxolane - CH ₃
2.6-2.8	m	2H	-CH ₂ -CH ₂ -CH ₃
5.0	s	2H	-O-CH ₂ -
5.2	s	2H	Imidazole-CH ₂ - Biphenyl
5.4	s	2H	=CH ₂ (vinyl)
6.8-7.8	m	8H	Aromatic protons

Note: Detailed assignment of all protons was not available in the cited literature.

¹³C NMR Data: Specific ¹³C NMR data for **Olmesartan medoxomil impurity C** is not readily available in the public domain. However, characterization of related impurities suggests that the key differences compared to Olmesartan medoxomil would be the presence of signals corresponding to the vinyl group (C=CH₂) and the absence of the hydroxylated carbon and the associated methyl signals of the hydroxypropyl group.

Mass Spectrometry (MS)

Table 2: Mass Spectrometric Data of **Olmesartan Medoxomil Impurity C**[\[1\]](#)

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
EI	541.0	[M+H] ⁺

Note: The reported molecular weight for C₂₉H₂₈N₆O₅ is 540.57 g/mol. The reported m/z of 541.0 for the [M+H]⁺ ion in the cited literature appears to be a rounded value.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of **Olmesartan Medoxomil Impurity C**[\[1\]](#)

Wavenumber (cm ⁻¹)	Functional Group Assignment
2928	C-H stretching (aliphatic)
1824	C=O stretching (dioxolane carbonate)
1714	C=O stretching (ester)

Experimental Protocols

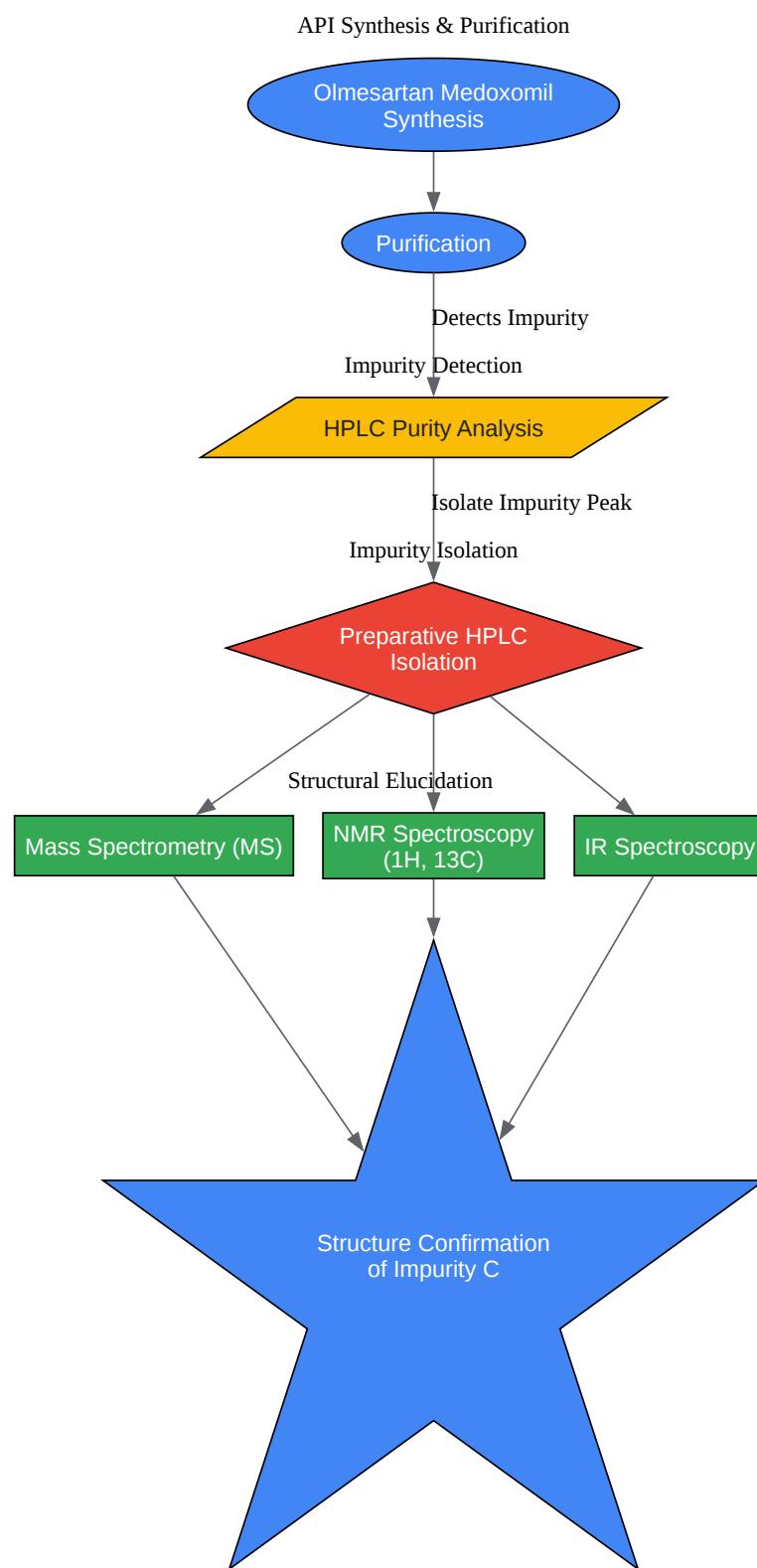
The following are generalized experimental protocols for the spectroscopic analysis of Olmesartan medoxomil impurities, based on methods described in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

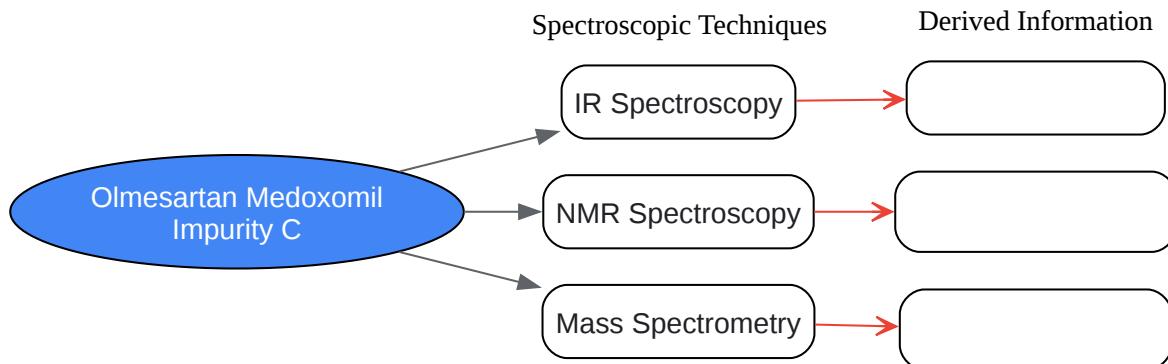
- Sample Preparation: Dissolve an accurately weighed sample of the impurity in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
 - Process the data with appropriate Fourier transformation and phase correction.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled sequence.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
 - A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or, more commonly, as the eluent from a High-Performance Liquid Chromatography (HPLC) system (LC-MS).
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is typically used.
- LC-MS Method:


- Chromatography: Use a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Ionization: ESI in positive ion mode is commonly employed for this class of compounds.
- Mass Analysis: Acquire full scan mass spectra to determine the molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Infrared (IR) Spectroscopy


- Sample Preparation: The potassium bromide (KBr) pellet method is commonly used for solid samples. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disc.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer.
- Data Acquisition:
 - Record a background spectrum of the pure KBr pellet.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for impurity identification and the logical relationship of the spectroscopic techniques.

Caption: General workflow for the identification and characterization of pharmaceutical impurities.

[Click to download full resolution via product page](#)

Caption: Relationship between spectroscopic techniques and the structural information derived.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of Olmesartan Medoxomil Impurity C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565637#spectroscopic-data-of-olmesartan-medoxomil-impurity-c-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com